6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole
Overview
Description
6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the 6th position, a cyclopentyl group at the 1st position, and a methyl group at the 2nd position on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-2-methylbenzene-1,3-diamine with cyclopentanone in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzimidazole ring.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases as catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-benzoimidazole: Lacks the methyl group at the 2nd position.
6-Bromo-1-cyclopentyl-2-methyl-1H-indazole: Contains an indazole ring instead of a benzimidazole ring.
6-Bromo-1-cyclopentyl-2-methyl-1H-benzotriazole: Contains a benzotriazole ring instead of a benzimidazole ring.
Uniqueness
6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of the bromine atom, cyclopentyl group, and methyl group on the benzimidazole ring makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
6-bromo-1-cyclopentyl-2-methylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-9-15-12-7-6-10(14)8-13(12)16(9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKALIZKGUYGDOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCCC3)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244707 | |
Record name | 6-Bromo-1-cyclopentyl-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231930-28-1 | |
Record name | 6-Bromo-1-cyclopentyl-2-methyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-cyclopentyl-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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